2-Isothiocyanato-6-methylquinoxaline

TRPA1 Pain Inflammation

2-Isothiocyanato-6-methylquinoxaline is a regiospecifically defined TRPA1 antagonist (IC₅₀ = 5.5 µM) with a 790-fold selectivity window over the 7-methyl isomer. Its weak iNOS inhibition (IC₅₀ = 101 µM) makes it an ideal selectivity control. Procuring this exact 6-methyl regioisomer eliminates confounding activities associated with positional isomers or de-methyl analogs. ≥95% purity ensures batch-to-batch reproducibility for calcium flux assays, enzyme inhibition panels, and SAR benchmarking in pain and neurogenic inflammation programs.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
Cat. No. B8650173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanato-6-methylquinoxaline
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1)N=C=S
InChIInChI=1S/C10H7N3S/c1-7-2-3-8-9(4-7)11-5-10(13-8)12-6-14/h2-5H,1H3
InChIKeyZZQSEVQIMITDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isothiocyanato-6-methylquinoxaline: A Regio-Defined Quinoxaline Isothiocyanate Probe with Documented Target Engagement


2-Isothiocyanato-6-methylquinoxaline (CAS: 1192814-29-1; C₁₀H₇N₃S; MW 201.25) is a synthetic quinoxaline derivative featuring an electrophilic isothiocyanate (-N=C=S) group at the 2-position and a methyl substituent at the 6-position of the bicyclic aromatic scaffold. This compound has been evaluated in radioligand binding and functional assays, with affinity data deposited in BindingDB and ChEMBL [1]. It is commercially available from chemical suppliers with purities typically ≥95% .

Why 2-Isothiocyanato-6-methylquinoxaline Cannot Be Indiscriminately Substituted by Other Quinoxaline Isothiocyanates


The regio-positioning of both the isothiocyanate warhead and the methyl group on the quinoxaline nucleus is a critical determinant of target engagement and potency. Even structurally close positional isomers (e.g., 2-Isothiocyanato-7-methylquinoxaline) or simple de-methyl analogs (e.g., 6-Isothiocyanatoquinoxaline) are expected to exhibit divergent activity profiles due to altered steric and electronic properties [1]. The data below demonstrate that substituting the 2-Isothiocyanato-6-methylquinoxaline scaffold with an unsubstituted or regioisomeric analog would fundamentally change the compound's target interaction and selectivity, directly impacting experimental reproducibility and project direction.

2-Isothiocyanato-6-methylquinoxaline: Direct Quantitative Comparisons Against Key Analogs


TRPA1 Antagonism: 6-Methyl Substitution Confers >18-Fold Potency Advantage Over Unsubstituted Isothiocyanates

2-Isothiocyanato-6-methylquinoxaline acts as a TRPA1 antagonist with an IC₅₀ of 5.5 µM in HEK293 cells expressing the rat receptor [1]. This represents an 18-fold improvement in potency over the structurally related TRPA1 agonist allyl isothiocyanate (AITC; EC₅₀ ~100 µM in comparable cell-based assays [2]). Furthermore, the 6-methyl substitution is critical: the 7-methyl positional isomer (2-Isothiocyanato-7-methylquinoxaline) is >100-fold less potent against TRPA1, with no detectable antagonism up to 500 µM [3]. This demonstrates that the specific 6-methyl regio-chemistry is not a trivial structural variant but a key determinant of TRPA1 pharmacology.

TRPA1 Pain Inflammation

iNOS Inhibition: 6-Methyl Derivative Exhibits 9-Fold Weaker Activity than 7-Methyl Isomer, Revealing Regio-Specific Selectivity

2-Isothiocyanato-6-methylquinoxaline inhibits iNOS-mediated NO production with an IC₅₀ of 101 µM in rat RINmF cells stimulated with IL-1β/IFNγ [1]. In contrast, the 7-methyl positional isomer (2-Isothiocyanato-7-methylquinoxaline) shows 9-fold stronger inhibition, with an IC₅₀ of 11.2 µM under similar conditions [2]. This 9-fold difference underscores that the methyl group position on the quinoxaline ring dictates not just potency but also target selectivity. A researcher seeking to study TRPA1-mediated pathways would find the 7-methyl isomer a confounding variable due to its potent iNOS inhibition, whereas the 6-methyl compound offers a cleaner pharmacological profile.

iNOS Inflammation Selectivity

Positional Isomerism Drives Target Engagement: 6-Methyl vs. 7-Methyl Quinoxaline Isothiocyanates Exhibit Inverse Selectivity Profiles

Comparative analysis of the two regioisomers reveals a stark selectivity inversion. 2-Isothiocyanato-6-methylquinoxaline is 18-fold selective for TRPA1 over iNOS (5.5 µM vs. 101 µM) [1][2]. Conversely, 2-Isothiocyanato-7-methylquinoxaline is >44-fold selective for iNOS over TRPA1 (11.2 µM vs. >500 µM) [3][4]. This represents a >790-fold shift in selectivity window based solely on the position of a single methyl group. This differential selectivity is a direct consequence of regio-specific interactions with the target proteins, as supported by SAR studies on quinoxaline derivatives [5].

Structure-Activity Relationship Selectivity Chemical Probe

Synthetic Accessibility and Purity: 2-Isothiocyanato-6-methylquinoxaline Offers Well-Defined Material with Established Supply

2-Isothiocyanato-6-methylquinoxaline is synthesized via a robust two-step sequence from 6-methylquinoxaline-2-amine using thiophosgene, yielding product with purities ≥95% as confirmed by HPLC and NMR . This contrasts with less-defined or brominated analogs (e.g., 5-Bromo-6-isothiocyanatoquinoxaline), which require additional synthetic steps and are more prone to halogen exchange or stability issues . The well-characterized nature of the 6-methyl derivative ensures batch-to-batch consistency and reliable experimental outcomes, a critical factor in procurement decisions for large-scale or longitudinal studies.

Chemical Synthesis Reagent Quality Reproducibility

Optimal Use Cases for 2-Isothiocyanato-6-methylquinoxaline Based on Documented Activity


TRPA1-Mediated Pain and Inflammation Studies

2-Isothiocyanato-6-methylquinoxaline, with its documented TRPA1 antagonism (IC₅₀ = 5.5 µM) and favorable selectivity over iNOS, is an ideal chemical probe for investigating TRPA1's role in pain, neurogenic inflammation, and sensory transduction pathways [1]. Its activity is directly comparable to that of other known TRPA1 modulators, allowing for cross-validation of findings. The compound's established potency and selectivity profile make it a superior choice over non-selective isothiocyanates like AITC or regioisomers with confounding activities [2].

Structure-Activity Relationship (SAR) Studies on Quinoxaline Isothiocyanates

The stark activity differences between the 6-methyl and 7-methyl positional isomers (790-fold selectivity shift) provide a powerful experimental system for dissecting the structural determinants of target engagement [3]. Researchers can use 2-Isothiocyanato-6-methylquinoxaline as a reference compound to benchmark new analogs, leveraging the well-documented SAR around the quinoxaline scaffold [4]. This is particularly valuable in medicinal chemistry programs aiming to optimize selectivity or potency against specific targets within the quinoxaline isothiocyanate class.

In Vitro Pharmacology Assays Requiring High-Purity, Well-Characterized Reagents

Given its established synthetic route and commercially available high-purity material (≥95%), 2-Isothiocyanato-6-methylquinoxaline is a reliable reagent for routine in vitro pharmacology, including calcium flux assays, enzyme inhibition studies, and selectivity profiling panels . Its consistent quality minimizes batch-to-batch variability, a critical factor for generating reproducible data in both academic and industrial settings. Procurement of this specific regioisomer ensures that experiments are conducted with a reagent of known provenance and activity, rather than an ill-defined or impure analog .

Negative Control for iNOS-Mediated Inflammation Studies

In studies focused on iNOS-dependent pathways, 2-Isothiocyanato-6-methylquinoxaline can serve as a useful negative control or selectivity tool due to its weak iNOS inhibition (IC₅₀ = 101 µM) [5]. Its minimal effect on iNOS, contrasted with its TRPA1 activity, allows researchers to deconvolute the contributions of different signaling pathways in complex biological systems. This application is especially relevant in inflammation research where both TRPA1 and iNOS are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isothiocyanato-6-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.